molecular formula C13H13N3O B8628955 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile

4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile

Cat. No. B8628955
M. Wt: 227.26 g/mol
InChI Key: XHPQVBXZNHYMTB-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

The 4-[3-(tert-butyl-dimethyl-silanyloxy)-1-imidazol-1-yl-propyl]-benzonitrile (2.0 gm, mmol) was suspended in acetonitrile (20 mL) in a teflon flask and HF/pyridine (4 mL) was added and the reaction was stirred for 1 hour. The reaction was quenched with cold aqueous sodium hydroxide and the resulting solution was concentrated in vacuo. The residue was dissolved in methylene chloride and chromatographed on silica gel eluting with 1:1 ethyl acetate:hexanes. The desired fractions were concentrated in vacuo to give the desired product as an oil.
Name
4-[3-(tert-butyl-dimethyl-silanyloxy)-1-imidazol-1-yl-propyl]-benzonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][CH2:8][CH:9]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1)[N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)(C)(C)C.N1C=CC=CC=1>C(#N)C>[OH:6][CH2:7][CH2:8][CH:9]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1)[N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
4-[3-(tert-butyl-dimethyl-silanyloxy)-1-imidazol-1-yl-propyl]-benzonitrile
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCC(N1C=NC=C1)C1=CC=C(C#N)C=C1)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with cold aqueous sodium hydroxide
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 1:1 ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC(N1C=NC=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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